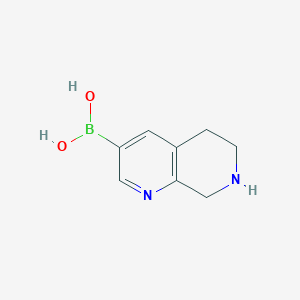
(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid is a boronic acid derivative of the naphthyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid typically involves multi-step processes. One common method includes the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with boronic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The boronic acid group can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Studied for its potential use in diagnostics and treatment of diseases.
Uniqueness: (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid is unique due to its specific boronic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H11BN2O2 |
|---|---|
Peso molecular |
178.00 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10,12-13H,1-2,5H2 |
Clave InChI |
YPSWZHPCKIDSRL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CNCC2)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


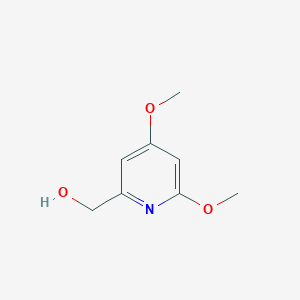
![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)

![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
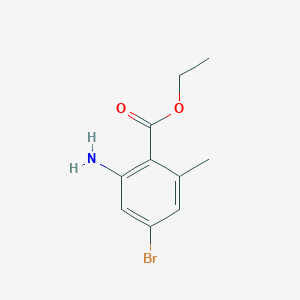

![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
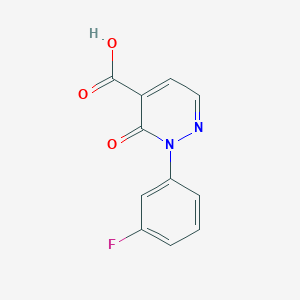
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
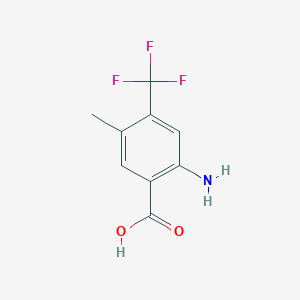
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)

